molecular formula C8H3BrClF3O B2474030 2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone CAS No. 886502-80-3

2'-Bromo-6'-chloro-2,2,2-trifluoroacetophenone

Cat. No.: B2474030
CAS No.: 886502-80-3
M. Wt: 287.46
InChI Key: XUDVGQSZJCOUMM-UHFFFAOYSA-N
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Description

2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrClF3O and a molecular weight of 287.46 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method is the bromination and chlorination of 2,2,2-trifluoroacetophenone using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of 2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-6’-chloro-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group on the acetophenone core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDVGQSZJCOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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